![molecular formula C19H22N10O4 B568833 Aminopterin-alpha-hyrazide CAS No. 118359-33-4](/img/structure/B568833.png)
Aminopterin-alpha-hyrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminopterin-alpha-hyrazide is a biochemical used for proteomics research . It has a molecular formula of C19H22N10O4 and a molecular weight of 454.44 .
Molecular Structure Analysis
The Aminopterin-alpha-hyrazide molecule contains a total of 57 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, and 17 aromatic bonds. It also contains 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .Physical And Chemical Properties Analysis
Aminopterin-alpha-hyrazide contains 55 atoms in total; 22 Hydrogen atoms, 19 Carbon atoms, 10 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Aminopterin-alpha-hyrazide is used in chemotherapy for its antineoplastic and immunosuppressive properties. It has been applied in the treatment of acute lymphocytic leukemia, choriocarcinoma, breast carcinoma, head and neck cancer, oat cell carcinoma, mycosis fungoides, and osteogenic sarcoma .
Enzyme Inhibition Research
It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, an enzyme critical in the DNA synthesis process .
Comparative Biochemical Studies
Research has been conducted to compare mechanisms of resistance to aminopterin in different species, such as Drosophila, which provides insights into evolutionary biology and pharmacology .
Multiagent Therapy for Childhood Leukemia
Aminopterin-alpha-hyrazide has been piloted as a substitute for oral methotrexate within multiagent therapy for childhood leukemia, demonstrating that it did not lead to excessive toxicity or early relapse .
Psoriasis Treatment
Previously used off-label in the United States to treat psoriasis, aminopterin-alpha-hyrazide yielded dramatic lesion clearing .
Pharmacokinetic Studies
It has been involved in novel hydrazide-hydrazone and amide substituted coumarin derivatives’ synthesis, cytotoxicity screening, microarray, radiolabeling, and in vivo pharmacokinetic studies .
Safety and Hazards
Wirkmechanismus
Target of Action
Aminopterin-alpha-hyrazide primarily targets the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimadines .
Mode of Action
Aminopterin-alpha-hyrazide works as an enzyme inhibitor. It binds competitively to the folate binding site of the dihydrofolate reductase enzyme . This competitive binding effectively blocks the synthesis of tetrahydrofolate .
Biochemical Pathways
The inhibition of dihydrofolate reductase by Aminopterin-alpha-hyrazide leads to a deficiency in tetrahydrofolate . Tetrahydrofolate is essential in the production of purines and pyrimadines . Therefore, its deficiency results in a reduction of DNA, RNA, and protein synthesis .
Result of Action
The result of Aminopterin-alpha-hyrazide’s action is a reduction in DNA, RNA, and protein synthesis due to the deficiency of tetrahydrofolate . This deficiency is caused by the inhibition of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWZRAWJHTSQU-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminopterin-alpha-hyrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.